molecular formula C14H16BN3O2 B11848919 (3-((4-(Dimethylamino)phenyl)diazenyl)phenyl)boronic acid CAS No. 139777-27-8

(3-((4-(Dimethylamino)phenyl)diazenyl)phenyl)boronic acid

Cat. No.: B11848919
CAS No.: 139777-27-8
M. Wt: 269.11 g/mol
InChI Key: FPHQUPARAXKMPW-UHFFFAOYSA-N
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Description

(3-((4-(Dimethylamino)phenyl)diazenyl)phenyl)boronic acid is an organic compound with the molecular formula C14H16BN3O2. It is a boronic acid derivative that features a diazenyl group (N=N) and a dimethylamino group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-(Dimethylamino)phenyl)diazenyl)phenyl)boronic acid typically involves the diazotization of 4-(dimethylamino)aniline followed by a coupling reaction with phenylboronic acid. The reaction conditions often require acidic media and controlled temperatures to ensure the stability of the diazonium intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-((4-(Dimethylamino)phenyl)diazenyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-((4-(Dimethylamino)phenyl)diazenyl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-((4-(Dimethylamino)phenyl)diazenyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling. The diazenyl group can undergo redox reactions, contributing to the compound’s versatility in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-((4-(Dimethylamino)phenyl)diazenyl)phenyl)boronic acid is unique due to the presence of both the diazenyl and dimethylamino groups, which enhance its reactivity and versatility in organic synthesis. These functional groups allow for a broader range of chemical transformations and applications compared to similar compounds .

Properties

CAS No.

139777-27-8

Molecular Formula

C14H16BN3O2

Molecular Weight

269.11 g/mol

IUPAC Name

[3-[[4-(dimethylamino)phenyl]diazenyl]phenyl]boronic acid

InChI

InChI=1S/C14H16BN3O2/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(10-13)15(19)20/h3-10,19-20H,1-2H3

InChI Key

FPHQUPARAXKMPW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C)(O)O

Origin of Product

United States

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